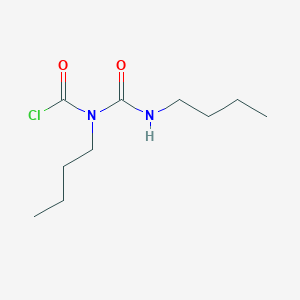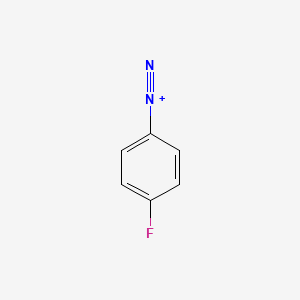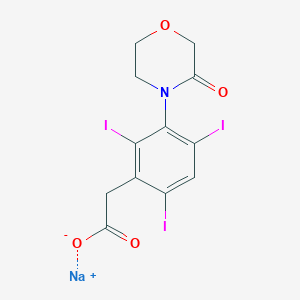
Butyl(butylcarbamoyl)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(butylcarbamoyl)carbamyl chloride is a compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) attached to a butyl group. Carbamoyl chlorides are known for their reactivity and are used in various chemical syntheses, including the production of pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl(butylcarbamoyl)carbamyl chloride can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows: [ 2 R₂NH + COCl₂ \rightarrow R₂NCOCl + [R₂NH₂]Cl ] In this reaction, the amine reacts with phosgene to produce the carbamoyl chloride and an ammonium chloride byproduct .
Another method involves the addition of hydrogen chloride to isocyanates: [ RNCO + HCl \rightarrow RNHCOCl ] This method allows for the preparation of carbamoyl chlorides with N-H functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using phosgene and amines under controlled conditions to ensure safety and efficiency. The reactions are carried out in nonpolar organic solvents to maintain the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Butyl(butylcarbamoyl)carbamyl chloride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acids. [ R₂NCOCl + H₂O \rightarrow R₂NC(O)OH + HCl ]
Alcoholysis: Reacts with alcohols to form carbamates. [ R₂NCOCl + R’OH + C₅H₅N \rightarrow R₂NC(O)OR’ + C₅H₅NHCl ]
Aminolysis: Reacts with amines to form ureas. [ R₂NCOCl + R’NH₂ \rightarrow R₂NC(O)NR’₂ + HCl ]
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamoyl chloride .
Major Products
The major products formed from these reactions include carbamic acids, carbamates, and ureas, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Butyl(butylcarbamoyl)carbamyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.
Industry: Applied in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of butyl(butylcarbamoyl)carbamyl chloride involves the reactivity of the carbamoyl chloride group. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carbamic acids, carbamates, and ureas. These reactions are typically facilitated by the presence of catalysts or specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different alkyl groups.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of butyl groups.
Phenylcarbamoyl chloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
Butyl(butylcarbamoyl)carbamyl chloride is unique due to its specific butyl substitution, which can influence its reactivity and the properties of the products formed. The butyl groups can provide steric hindrance, affecting the reaction rates and selectivity compared to other carbamoyl chlorides .
Properties
CAS No. |
13188-07-3 |
|---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
N-butyl-N-(butylcarbamoyl)carbamoyl chloride |
InChI |
InChI=1S/C10H19ClN2O2/c1-3-5-7-12-10(15)13(9(11)14)8-6-4-2/h3-8H2,1-2H3,(H,12,15) |
InChI Key |
XBEWJHNZCGWVPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N(CCCC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)









![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

